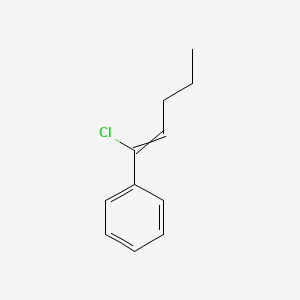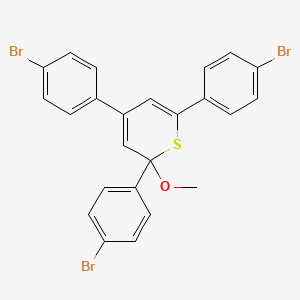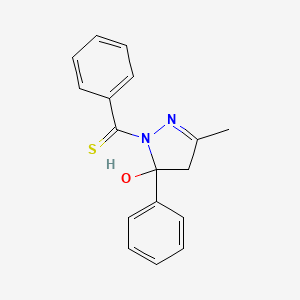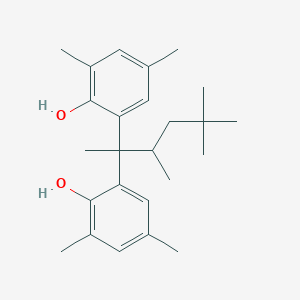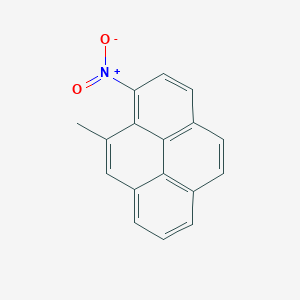
10-Methyl-1-nitropyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Methyl-1-nitropyrene is a derivative of pyrene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of a nitro group (-NO₂) and a methyl group (-CH₃) attached to the pyrene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10-Methyl-1-nitropyrene typically involves the nitration of 10-methylpyrene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 10-Methyl-1-nitropyrene undergoes various chemical reactions, including:
Oxidation: This reaction can convert the nitro group to other functional groups such as nitroso (-NO) or amino (-NH₂) groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.
Substitution: Reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl) can be used under controlled conditions.
Major Products Formed:
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Conversion to 10-Methyl-1-aminopyrene.
Substitution: Various substituted pyrene derivatives depending on the reagent used.
Applications De Recherche Scientifique
10-Methyl-1-nitropyrene has several applications in scientific research:
Environmental Science: It is studied as a model compound for understanding the behavior of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) in the environment, particularly their persistence and degradation in soil and water.
Materials Science: Its unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Mécanisme D'action
The biological effects of 10-Methyl-1-nitropyrene are primarily due to its ability to undergo metabolic activation. This process involves the reduction of the nitro group to form reactive intermediates that can bind to DNA, leading to the formation of DNA adducts. These adducts can cause mutations and potentially lead to carcinogenesis . The compound’s interaction with cellular enzymes such as nitroreductases and cytochrome P450 enzymes plays a crucial role in its activation and subsequent biological effects .
Comparaison Avec Des Composés Similaires
1-Nitropyrene: Another nitro-PAH with similar environmental and toxicological properties.
2-Nitrofluorene: A nitro-PAH known for its mutagenic effects.
3-Nitrobenzanthrone: A potent environmental mutagen and carcinogen.
Uniqueness of 10-Methyl-1-nitropyrene: this compound is unique due to the presence of both a methyl and a nitro group on the pyrene ring, which influences its chemical reactivity and biological activity. The methyl group can affect the compound’s solubility and interaction with biological membranes, while the nitro group is crucial for its mutagenic and carcinogenic properties .
Propriétés
Numéro CAS |
88535-51-7 |
|---|---|
Formule moléculaire |
C17H11NO2 |
Poids moléculaire |
261.27 g/mol |
Nom IUPAC |
10-methyl-1-nitropyrene |
InChI |
InChI=1S/C17H11NO2/c1-10-9-13-4-2-3-11-5-6-12-7-8-14(18(19)20)15(10)17(12)16(11)13/h2-9H,1H3 |
Clé InChI |
KXCYTMKHRDSOJY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=CC=CC3=C2C4=C(C=C3)C=CC(=C14)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


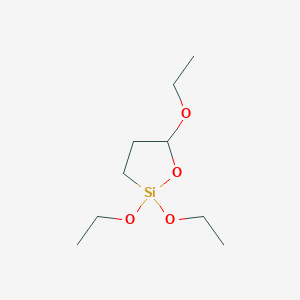
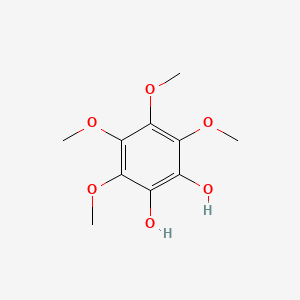
![Bis[3-(trimethoxysilyl)propyl] oxirane-2,3-dicarboxylate](/img/structure/B14376441.png)
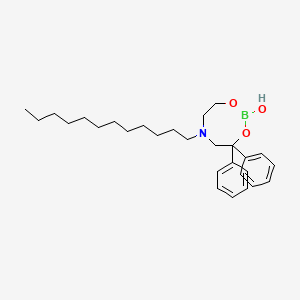
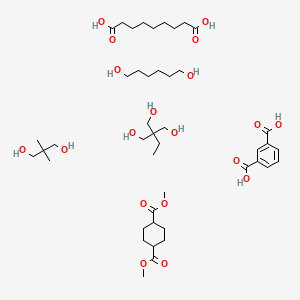
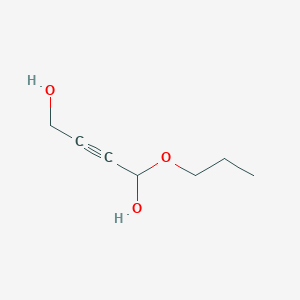
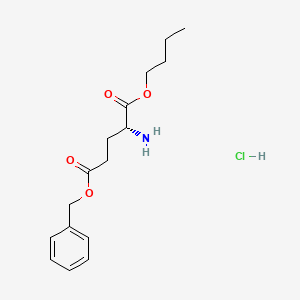
![N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]-2-phenylethan-1-imine](/img/structure/B14376473.png)
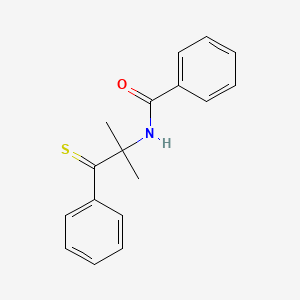
![[2-(Methoxymethoxy)hexan-2-yl]benzene](/img/structure/B14376482.png)
